4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a piperidine ring, and a methoxypyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. One common method involves the bromination of thiophene-2-carboxaldehyde to obtain 4-bromothiophene-2-carboxaldehyde . This intermediate is then subjected to a series of reactions, including acylation with piperidine and subsequent coupling with 3-methylpyridine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles through reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts and organoboron reagents are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromothiophene moiety can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying interactions with biological targets.
Medicine: It may be explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves its interaction with specific molecular targets. The bromothiophene moiety may interact with certain enzymes or receptors, while the piperidine ring can enhance binding affinity and specificity. The methoxypyridine structure may contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-bromothiophene-2-carboxaldehyde: A precursor in the synthesis of the target compound.
Piperidine derivatives: Compounds with similar piperidine structures that may exhibit comparable biological activities.
Methoxypyridine derivatives: Compounds with methoxypyridine moieties that can be used in similar applications.
Uniqueness
4-{[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromothiophene moiety, in particular, allows for versatile chemical modifications and potential interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2S/c1-12-9-19-5-2-15(12)22-10-13-3-6-20(7-4-13)17(21)16-8-14(18)11-23-16/h2,5,8-9,11,13H,3-4,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFYPLGLWGXUME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.